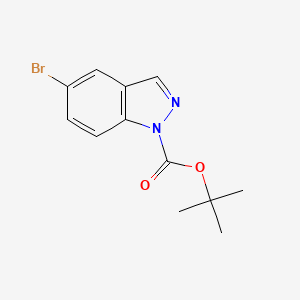

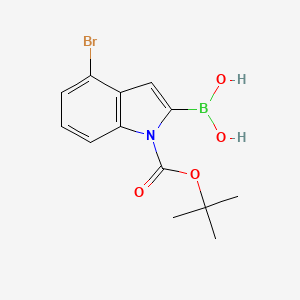

Ácido 1-BOC-4-bromoindol-2-borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, also known as BBrTBI, is an organoboronic acid that has a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize various compounds and has been used in a variety of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto se utiliza con frecuencia en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para la creación de enlaces carbono-carbono en química orgánica. La parte de ácido borónico del ácido 1-BOC-4-bromoindol-2-borónico reacciona con compuestos que contienen halógenos en presencia de un catalizador de paladio para formar estructuras biarílicas. Esta reacción se utiliza ampliamente en la síntesis de productos farmacéuticos, agroquímicos y materiales orgánicos .

Síntesis de hidroxiquinonas

Los investigadores emplean ácido 1-BOC-4-bromoindol-2-borónico en la síntesis de hidroxiquinonas. Esto implica el acoplamiento de Suzuki-Miyaura de ilidos de fenilidonio de hidroxiquinonas, lo que lleva a compuestos que son importantes en la química medicinal debido a sus propiedades antioxidantes .

Bencilación catalizada por paladio

El compuesto también participa en la bencilación catalizada por paladio. Este proceso une grupos bencilo a las moléculas, lo que puede alterar significativamente sus propiedades químicas. Tales transformaciones son cruciales en el desarrollo de nuevas entidades químicas con posibles aplicaciones terapéuticas .

Reacciones de homoacoplamiento

Reacciones de homoacoplamiento: son otra área donde el ácido 1-BOC-4-bromoindol-2-borónico encuentra aplicación. Estas reacciones implican el acoplamiento de dos moléculas idénticas para formar dímeros, que pueden ser funcionalizados aún más para su uso en varias vías de síntesis orgánica .

Trifluorometilación catalizada por cobre

El compuesto juega un papel en la trifluorometilación catalizada por cobre. Esta reacción introduce un grupo trifluorometilo en una molécula, lo que es una modificación común en el diseño de fármacos debido a las propiedades únicas que los átomos de flúor confieren a los compuestos orgánicos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-BOC-4-bromo-indole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s molecular formula isC13H15BBrNO4 and it has an average mass of 339.978 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the SM coupling reaction is catalyzed by a metal catalyst . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound .

Propiedades

IUPAC Name |

[4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSBCMYHAIKIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629628 |

Source

|

| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-29-6 |

Source

|

| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)